Éter de Imina 9,11 de Eritromicina A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erythromycin A 9,11-Imino Ether is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is characterized by the presence of an imino ether group at the 9 and 11 positions of the erythromycin A molecule. It is part of the erythromycin and azithromycin family and has a molecular formula of C37H66N2O12 with a molecular weight of 730.93 .
Aplicaciones Científicas De Investigación
Erythromycin A 9,11-Imino Ether has several scientific research applications:
Mecanismo De Acción
Target of Action
Erythromycin A 9,11-Imino Ether, like other macrolide antibiotics, primarily targets the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis , a vital process for bacterial growth and survival .
Mode of Action
The compound interacts with its target by binding to the 50S ribosomal subunit . This binding inhibits the translation of mRNA , effectively blocking the progression of nascent polypeptide chains
Análisis Bioquímico
Biochemical Properties
Erythromycin A 9,11-Imino Ether, like other macrolides, interferes with protein synthesis . It does this by targeting the 52S ribosomal subunit, blocking the progression of nascent polypeptide chains. This interaction with the ribosome is a key aspect of its biochemical activity.
Cellular Effects
Erythromycin A 9,11-Imino Ether has demonstrated favorable activity against erythromycin-susceptible Streptococcus pneumoniae . It also exhibits improved activity against erythromycin-resistant S. pneumoniae encoded by the erm gene and the erm and mef genes . These effects on various types of cells highlight its potential as an antibacterial agent.
Molecular Mechanism
The molecular mechanism of Erythromycin A 9,11-Imino Ether involves its interaction with the 52S ribosomal subunit. By binding to this subunit, it inhibits bacterial protein synthesis, blocking the progression of nascent polypeptide chains. This mechanism of action is similar to that of other macrolide antibiotics.
Metabolic Pathways
Erythromycin A 9,11-Imino Ether is likely to be involved in similar metabolic pathways as other macrolides. Macrolides are generally metabolized in the liver, with enzymes such as cytochrome P450 playing a role in their metabolism .
Transport and Distribution
Like other macrolides, it is likely to be distributed throughout the body after administration .
Subcellular Localization
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Erythromycin A 9,11-Imino Ether typically involves the Beckmann rearrangement of erythromycin A oxime. The process includes the following steps:
Formation of Erythromycin A Oxime: Erythromycin A reacts with hydroxylamine to form erythromycin A oxime.
Beckmann Rearrangement: The oxime undergoes Beckmann rearrangement in the presence of a rearrangement reagent such as mesyl chloride or toluene sulfochloride, resulting in the formation of the imino ether.
Industrial Production Methods: Industrial production of Erythromycin A 9,11-Imino Ether follows similar synthetic routes but on a larger scale. The process involves the use of lower alcohols as reaction solvents and the addition of water-immiscible low-polar organic solvents to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions: Erythromycin A 9,11-Imino Ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction of the imino ether group can lead to the formation of 9-deoxo-9a-aza-9a-homo-erythromycin.
Substitution: The imino ether group can be substituted with different functional groups to create various analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like aldehydes and hydrazines are employed for substitution reactions.
Major Products:
Oxidation Products: Various oxidized derivatives of erythromycin.
Reduction Products: 9-deoxo-9a-aza-9a-homo-erythromycin.
Substitution Products: N-(1-ethoxyalkyl)imines and 9,12-epoxy Schiff’s base derivatives.
Comparación Con Compuestos Similares
Erythromycin A: The parent compound with similar antibacterial properties but less stability under acidic conditions.
Clarithromycin: A second-generation macrolide with improved bioavailability and fewer gastrointestinal side effects.
Azithromycin: Known for its extended half-life and enhanced activity against resistant strains.
Telithromycin: A ketolide with potent activity against macrolide-resistant bacteria.
Uniqueness: Erythromycin A 9,11-Imino Ether is unique due to its imino ether group, which imparts increased stability and allows for the synthesis of various derivatives with enhanced antibacterial activity. Its ability to undergo multiple chemical reactions makes it a valuable compound for developing new antibiotics .
Propiedades
Número CAS |
161193-44-8 |
---|---|
Fórmula molecular |
C37H66N2O12 |
Peso molecular |
730.9 g/mol |
Nombre IUPAC |
(1R,2R,3R,6R,7S,8S,9R,10R,12R,15R)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12,15-hexamethyl-4,16-dioxa-14-azabicyclo[11.2.1]hexadec-13-en-5-one |
InChI |
InChI=1S/C37H66N2O12/c1-14-25-37(10,44)31-22(6)38-32(50-31)18(2)16-35(8,43)30(51-34-27(40)24(39(11)12)15-19(3)46-34)20(4)28(21(5)33(42)48-25)49-26-17-36(9,45-13)29(41)23(7)47-26/h18-31,34,40-41,43-44H,14-17H2,1-13H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29+,30-,31-,34+,35-,36-,37-/m1/s1 |
Clave InChI |
NZDCTMQIUOEUSN-MKYKIHCTSA-N |
SMILES isomérico |
CC[C@@H]1[C@@]([C@H]2[C@H](N=C(O2)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)(C)O |
SMILES canónico |
CCC1C(C2C(N=C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)(C)O |
Apariencia |
White Solid |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
(1R,2R,3R,6R,7S,8S,9R,10R,12R,15R)-7-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-3-ethyl-2,10-dihydroxy-2,6,8,10,12,15-hexamethyl-9-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-4,,16-Dioxa-14-azabicyclo[11.2.1]hexadec |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.